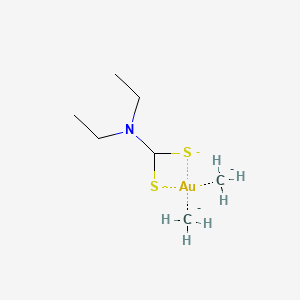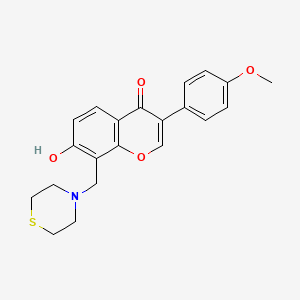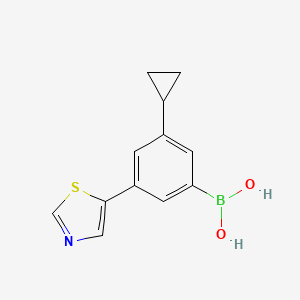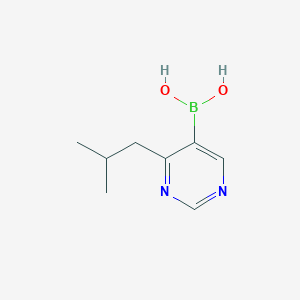
(N,N-Diethyldithiocarbamato)dimethyl gold(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N,N-Diethyldithiocarbamato)dimethyl gold(III) is an organometallic compound that contains gold in its +3 oxidation stateIt is a yellow crystalline solid that is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N,N-Diethyldithiocarbamato)dimethyl gold(III) typically involves the reaction of chloroauric acid with sodium diethyldithiocarbamate. The reaction proceeds as follows:
- Dissolve chloroauric acid in water to generate Au(III) ions.
- Add sodium diethyldithiocarbamate to the solution, which reacts with the Au(III) ions to form the desired complex .
Industrial Production Methods
In industrial settings, the production of (N,N-Diethyldithiocarbamato)dimethyl gold(III) may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(N,N-Diethyldithiocarbamato)dimethyl gold(III) undergoes various chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form elemental gold and other by-products.
Substitution Reactions: It can undergo ligand exchange reactions with other ligands, leading to the formation of new gold complexes.
Common Reagents and Conditions
Thermal Decomposition: This reaction typically requires high temperatures and an inert atmosphere to prevent oxidation.
Substitution Reactions: These reactions often involve the use of other ligands and may require specific solvents and temperatures to proceed efficiently.
Major Products Formed
Thermal Decomposition: Elemental gold and various organic by-products.
Substitution Reactions: New gold complexes with different ligands.
Scientific Research Applications
(N,N-Diethyldithiocarbamato)dimethyl gold(III) has several applications in scientific research:
Mechanism of Action
The mechanism by which (N,N-Diethyldithiocarbamato)dimethyl gold(III) exerts its effects involves the interaction of the gold center with various molecular targets. The gold center can coordinate with different ligands, leading to the formation of new complexes. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Dimethylgold(III) Diethyldithiocarbamate: Another gold(III) complex with similar properties.
Gold(III) Di-isopropyldithiocarbamate: Used in similar applications, such as thin film deposition.
Gold(III) Methylsarcosinedithiocarbamate: Known for its potential therapeutic applications.
Uniqueness
(N,N-Diethyldithiocarbamato)dimethyl gold(III) is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its stability and ability to form various complexes make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H17AuNS2-4 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
carbanide;diethylaminomethanedithiolate;gold |
InChI |
InChI=1S/C5H13NS2.2CH3.Au/c1-3-6(4-2)5(7)8;;;/h5,7-8H,3-4H2,1-2H3;2*1H3;/q;2*-1;/p-2 |
InChI Key |
VITAMKGJVSTWRT-UHFFFAOYSA-L |
Canonical SMILES |
[CH3-].[CH3-].CCN(CC)C([S-])[S-].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2',6'-bis(dimethylamino)-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) [Palladacycle Gen. 4]](/img/structure/B14094024.png)

![2-(1,3-benzothiazol-2-yl)-5-benzyl-4-hydroxy-6-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14094032.png)
![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]-sulfonium trifluoromethanesulfonate](/img/structure/B14094033.png)
![1-(4-Bromophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094040.png)

![7-Bromo-2,6-dichloro-8-fluoro-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}quinazoline](/img/structure/B14094052.png)

![1-(3-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094057.png)
![3-[(4-Methoxybenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14094069.png)


![3-(2-fluorobenzyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094088.png)

